3-Amino-4-methyl-5-nitrobenzoic acid
CAS No.: 54591-62-7
Cat. No.: VC1973854
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54591-62-7 |
---|---|
Molecular Formula | C8H8N2O4 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | 3-amino-4-methyl-5-nitrobenzoic acid |
Standard InChI | InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
Standard InChI Key | LHZXZCIDEFEXPM-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N |
Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N |
Introduction
Structural Characteristics and Chemical Identity
3-Amino-4-methyl-5-nitrobenzoic acid is an organic compound characterized by three key functional groups attached to a benzoic acid scaffold. The compound has the following identity parameters:
Parameter | Value |
---|---|
CAS Number | 54591-62-7 |
Molecular Formula | C₈H₈N₂O₄ |
Molecular Weight | 196.16 g/mol |
SMILES | CC1=C(C=C(C=C1N+[O-])C(=O)O)N |
InChI | InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
InChIKey | LHZXZCIDEFEXPM-UHFFFAOYSA-N |
The molecular structure features an amino group at position 3, a methyl group at position 4, and a nitro group at position 5 of the benzoic acid ring. This specific arrangement of functional groups creates a unique electronic distribution that influences the compound's chemical reactivity and potential biological interactions .
Physical and Chemical Properties
3-Amino-4-methyl-5-nitrobenzoic acid typically appears as a yellow crystalline powder with limited water solubility. Its physical and chemical properties are significantly influenced by the presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and carboxylic acid) groups.
Property | Value |
---|---|
Physical appearance | Yellow crystalline powder |
Solubility | Sparingly soluble in water, more soluble in organic solvents |
Hydrogen Bond Donors | 2 (from -NH₂ and -COOH groups) |
Hydrogen Bond Acceptors | 5 (from -NH₂, -NO₂, and -COOH groups) |
Predicted CCS [M+H]⁺ | 137.6 Ų |
Predicted CCS [M-H]⁻ | 139.6 Ų |
The compound's functional groups provide multiple sites for hydrogen bonding and other intermolecular interactions, influencing its solubility profile and potential for biological activity .
Hazard Category | Classification | GHS Code |
---|---|---|
Acute toxicity, oral | Category 4 | H302 - Harmful if swallowed |
Skin corrosion/irritation | Category 2 | H315 - Causes skin irritation |
Serious eye damage/eye irritation | Category 2A | H319 - Causes serious eye irritation |
STOT, single exposure | Category 3 | H335 - May cause respiratory irritation |
Biological Activity and Applications
Research indicates that 3-Amino-4-methyl-5-nitrobenzoic acid and structurally similar compounds exhibit various biological activities that make them valuable in pharmaceutical and chemical research.
Pharmaceutical Applications
The compound demonstrates potential in several pharmaceutical applications:
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Antimicrobial properties: Compounds with similar nitrobenzoic acid structures have shown antimicrobial activity against various bacterial strains, suggesting potential applications in antibiotic research.
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Pharmaceutical intermediates: The functional diversity of 3-Amino-4-methyl-5-nitrobenzoic acid makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting various receptor systems.
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Potential antitumor activity: Related aminobenzoic acid derivatives have been used as starting materials to synthesize compounds with antitumor properties, suggesting similar potential for this compound .
Chemical Applications
Beyond pharmaceutical applications, 3-Amino-4-methyl-5-nitrobenzoic acid serves several chemical purposes:
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Organic synthesis building block: The compound's multiple functional groups provide sites for various chemical transformations, making it valuable in creating more complex molecular structures.
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Chemical intermediate: It can serve as a precursor for various chemical compounds, including dyes, pigments, and specialized materials.
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Research reagent: Its unique structure makes it useful for studying chemical reactivity and structure-activity relationships.
Comparison with Structural Isomers and Derivatives
The literature reveals several compounds with structural similarity to 3-Amino-4-methyl-5-nitrobenzoic acid, allowing for comparative analysis of structure-property relationships.
Key Structural Isomers
Compound | CAS Number | Key Structural Difference |
---|---|---|
4-Amino-3-methyl-5-nitrobenzoic acid | 37901-94-3 | Amino group at position 4 instead of position 3 |
3-Amino-4-methyl-2-nitrobenzoic acid | - | Nitro group at position 2 instead of position 5 |
2-Nitro-3-amino-4-methyl-5-bromobenzoic acid | - | Additional bromo substituent at position 5 |
Notable Derivatives
Derivative | CAS Number | Modification |
---|---|---|
Methyl 3-amino-4-methyl-5-nitrobenzoate | 72922-60-2 | Methyl ester of carboxylic acid group |
3-Amino-4-methyl-5-nitrobenzamide | - | Amide derivative of carboxylic acid |
The ester derivatives, such as methyl 3-amino-4-methyl-5-nitrobenzoate, often demonstrate increased lipophilicity compared to the parent acid, potentially enhancing their cell penetration properties and altering their biological activity profiles .
Spectroscopic Properties
Spectroscopic data provides crucial information for the identification and characterization of 3-Amino-4-methyl-5-nitrobenzoic acid.
Mass Spectrometry
Based on collision cross-section data from PubChemLite, the following mass spectrometry adducts can be expected :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 197.05568 | 137.6 |
[M+Na]⁺ | 219.03762 | 149.0 |
[M+NH₄]⁺ | 214.08222 | 144.1 |
[M-H]⁻ | 195.04112 | 139.6 |
Structure-Activity Relationships
The biological activity of 3-Amino-4-methyl-5-nitrobenzoic acid is significantly influenced by its structural features and functional groups.
Key Structure-Activity Determinants
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Amino group: Provides hydrogen bond donor capabilities and can interact with biological targets through hydrogen bonding and other non-covalent interactions.
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Nitro group: Acts as a hydrogen bond acceptor and creates an electron-withdrawing effect that can influence reactivity and binding affinity to biological targets.
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Methyl group: Contributes hydrophobicity and can enhance membrane permeability, potentially affecting bioavailability.
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Carboxylic acid group: Offers a site for derivatization and can form salt bridges with positively charged residues in proteins.
Future Research Directions
Based on current knowledge and research gaps, several promising research directions for 3-Amino-4-methyl-5-nitrobenzoic acid emerge:
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Expanded antimicrobial screening: Systematic evaluation against a broader range of bacterial and fungal pathogens, including drug-resistant strains.
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Structure optimization: Synthesis of novel derivatives with enhanced activity and improved pharmacokinetic properties.
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Mechanism of action studies: Investigation of specific molecular targets and biochemical pathways affected by this compound and its derivatives.
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Green chemistry approaches: Development of more environmentally friendly synthetic routes with improved yields and reduced waste.
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Computational studies: Molecular modeling to predict binding interactions with potential biological targets and guide rational design of improved derivatives.
The unique combination of functional groups in 3-Amino-4-methyl-5-nitrobenzoic acid provides a valuable scaffold for developing compounds with diverse biological activities, making it a compound of continued interest in pharmaceutical and chemical research.
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